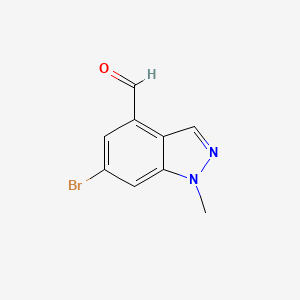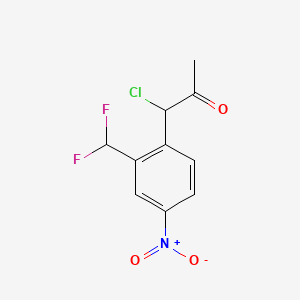
1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one is an organic compound that features a chlorinated propanone backbone with a difluoromethyl and nitrophenyl substitution
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditionsIndustrial production methods may involve the use of transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of such compounds .
Análisis De Reacciones Químicas
1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Chloro-1-(2-(difluoromethyl)-4-nitrophenyl)propan-2-one can be compared with similar compounds such as:
Propiedades
Fórmula molecular |
C10H8ClF2NO3 |
|---|---|
Peso molecular |
263.62 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(difluoromethyl)-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO3/c1-5(15)9(11)7-3-2-6(14(16)17)4-8(7)10(12)13/h2-4,9-10H,1H3 |
Clave InChI |
QXPWKPCLKBOXAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


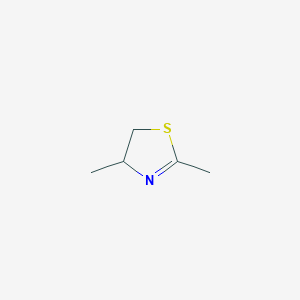
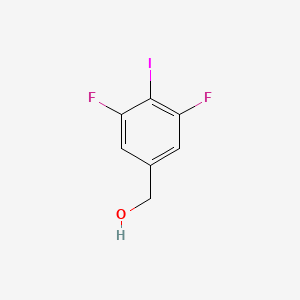
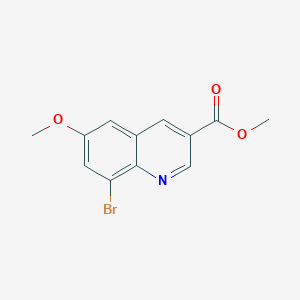
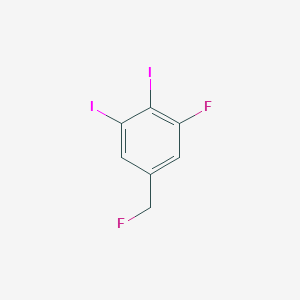
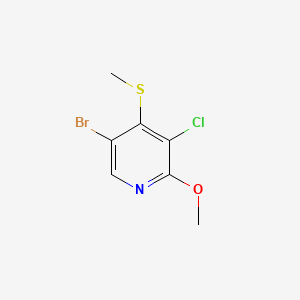


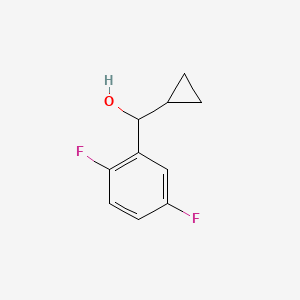
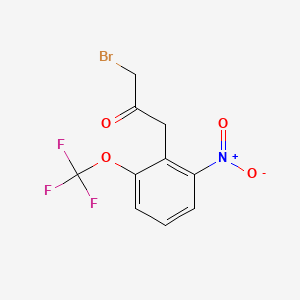
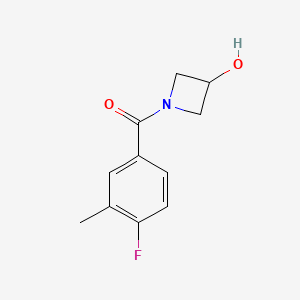
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
